molecular formula C11H23ClO B13898134 1-Chloroundecan-4-OL CAS No. 54131-64-5

1-Chloroundecan-4-OL

Cat. No.: B13898134
CAS No.: 54131-64-5
M. Wt: 206.75 g/mol
InChI Key: TVRAIOJBLNZIQA-UHFFFAOYSA-N
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Description

1-Chloroundecan-4-OL is an organic compound with the molecular formula C11H23ClO It is a chlorinated alcohol, where a chlorine atom is attached to the first carbon of an undecane chain, and a hydroxyl group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroundecan-4-OL can be synthesized through several methods. One common approach involves the chlorination of undecanol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloroundecan-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form undecane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of 1-Chloroundecan-4-one or 1-Chloroundecanoic acid.

    Reduction: Formation of undecane.

    Substitution: Formation of various substituted undecanes depending on the nucleophile used.

Scientific Research Applications

1-Chloroundecan-4-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloroundecan-4-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloroundecane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    Undecan-4-OL:

    1-Bromoundecan-4-OL: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness

1-Chloroundecan-4-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

CAS No.

54131-64-5

Molecular Formula

C11H23ClO

Molecular Weight

206.75 g/mol

IUPAC Name

1-chloroundecan-4-ol

InChI

InChI=1S/C11H23ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11,13H,2-10H2,1H3

InChI Key

TVRAIOJBLNZIQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCl)O

Origin of Product

United States

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